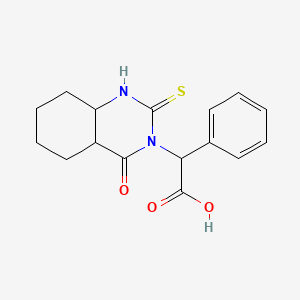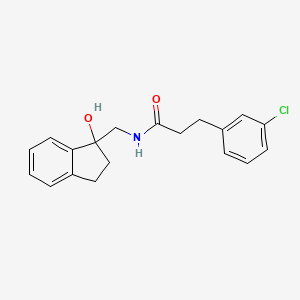
3-(4-Chlorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H19ClN2O2S and its molecular weight is 374.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Geminally Activated Nitro Dienes : Researchers have developed methods to condense furan- and thiophen-propenals with nitro-substituted CH acids, leading to the synthesis of geminally activated nitro dienes, which are crucial intermediates in organic synthesis. This study underlines the importance of furan and thiophen derivatives in synthesizing complex molecules (Baichurin et al., 2019).
Antimicrobial Activity of Schiff Bases : Schiff bases derived from furan- and thiophen-carboxamido thiophenes were synthesized and demonstrated notable antimicrobial activities. This work showcases the potential biomedical applications of these compounds, including the compound of interest (Arora et al., 2013).
Photoinduced Direct Oxidative Annulation : A study on the photoinduced oxidative annulation of furan- and thiophen-derivatives has been conducted. This process allows access to highly functionalized polyheterocyclic compounds, demonstrating the compound's role in facilitating complex chemical transformations (Zhang et al., 2017).
Multicomponent Synthesis of Bifurans : An efficient synthesis of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans using a multicomponent reaction has been developed. This highlights the versatility of furan and thiophen derivatives in synthesizing bifurans, which have potential applications in various fields (Sayahi et al., 2015).
Potential Applications
Antioxidant Activity : The antioxidant properties of furan- and thiophen-derivatives have been investigated, showing that these compounds may serve as effective antioxidants. This research opens the door to exploring these compounds in pharmaceutical applications, focusing on oxidative stress-related conditions (George et al., 2010).
Antibacterial and Antiurease Activities : Some novel 1,2,4-Triazole Schiff base and amine derivatives, including furan derivatives, have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities. The study indicates the potential of these compounds in developing new antibacterial and antioxidant agents (Sokmen et al., 2014).
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(furan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c20-16-7-5-15(6-8-16)13-21-19(23)22(14-17-3-1-11-24-17)10-9-18-4-2-12-25-18/h1-8,11-12H,9-10,13-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDUKOMVWVOHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline](/img/structure/B2805037.png)







![1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2805051.png)


